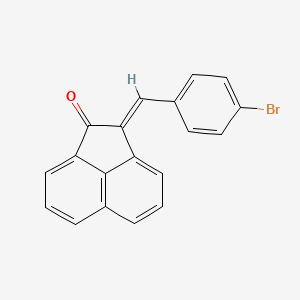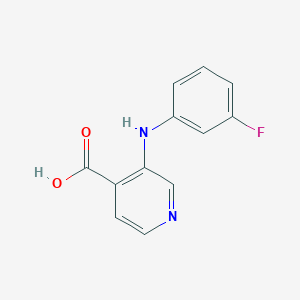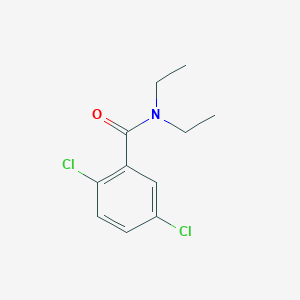
(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, also known as BBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBA is a member of the acenaphthenequinone family and has been found to exhibit a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Spectroscopic Characterization and Molecular Docking
The compound has been characterized using various spectroscopic techniques (FT-IR, FT-Raman, NMR, UV–Visible). Molecular docking studies identify its potential for hydrogen bonding and interactions with different antimicrobial proteins, which could be significant for biological applications (Raja, Muhamed, Muthu, & Suresh, 2017).
Intermolecular Interactions in Substituted Structures
Research on substituted spiroacenaphthylene structures, including ones with bromobenzylidene groups, revealed insights into intermolecular interactions such as C-H···O and C-H···X. These findings are relevant in understanding molecular structures and could be crucial in materials science and molecular engineering (Suresh, Vishnupriya, Sivakumar, Kumar, & Athimoolam, 2012).
Synthesis and Antibacterial Activity
A study discussed the green synthesis of a heterocyclic compound from Chalcone, using (E)-2-(4 bromobenzylidene) as a precursor. The compound demonstrated notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Khan, 2017).
Nonlinear Optical Properties and Hydrogen Bonding
Research on pyridine-based hydrazone derivatives, including (E)-2-(4-bromobenzylidene)acenaphthylen-1(2H)-one, focused on their nonlinear optical properties and hydrogen bonding. Such properties are vital in materials science, particularly for developing new photonic and electronic materials (Khalid, Ali, Asim, Tahir, Khan, Vieira, Torre, & Usman, 2021).
Synthesis of Biologically Active Derivatives
The compound has been used in the synthesis of biologically active (E)-3-(arylimino)indolin-2-one derivatives. Such derivatives have significant implications in pharmaceutical chemistry and drug development (Kaur, Singh, Bala, Devi, Kumari, Devi, Devi, Gupta, & Banerjee, 2019).
Propriétés
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]acenaphthylen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11BrO/c20-14-9-7-12(8-10-14)11-17-15-5-1-3-13-4-2-6-16(18(13)15)19(17)21/h1-11H/b17-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPFVLYHJRFGGX-GZTJUZNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=CC4=CC=C(C=C4)Br)C(=O)C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)/C(=C\C4=CC=C(C=C4)Br)/C(=O)C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Exo-3-boc-6-cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B2360396.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)




![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)


